

A Technical Guide to a Novel Bicyclic Diterpene Carboxylic Acid from *Solidago altissima*

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Compound of Interest

Compound Name: *Solidagonic acid*

Cat. No.: B12390184

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a recently identified bicyclic diterpene carboxylic acid from *Solidago altissima* (tall goldenrod). This document details the isolation, structural elucidation, and preliminary biological evaluation of this novel ent-neo-clerodane diterpenoid, referred to herein as Compound 1. The information presented is collated from peer-reviewed research, focusing on quantitative data and detailed experimental methodologies to support further investigation and drug development efforts.

Introduction

Solidago altissima, a perennial plant native to North America, is a rich source of diverse secondary metabolites, including a variety of terpenoids. Recent phytochemical investigations of the underground parts of this plant have led to the isolation of several new bicyclic diterpenes of the clerodane class. These compounds are of significant interest due to the established broad-spectrum biological activities of clerodane diterpenes, which include antimicrobial, anti-inflammatory, and cytotoxic effects. This guide focuses on a specific, newly characterized ent-neo-clerodane, a bicyclic diterpene carboxylic acid, and provides the foundational data for its potential as a lead compound in drug discovery programs.

Physicochemical and Spectroscopic Data

The structural elucidation of Compound 1 was accomplished through extensive spectroscopic analysis. The data indicates a rare ent-neo-clerodane skeleton with a cis-fused A/B ring

system.

Table 1: Physicochemical and Mass Spectrometry Data for Compound 1

Property	Value
Molecular Formula	C ₂₀ H ₂₈ O ₄
High-Resolution Mass Spectrometry (HRMS)	m/z [M+H] ⁺ : 333.2066 (Calculated for C ₂₀ H ₂₉ O ₄ ⁺ , 333.2060)
Optical Rotation [α] _D	-30.0 (c 0.1, CHCl ₃)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Compound 1 (in CDCl₃)

Position	δ C (ppm)	δ H (ppm, J in Hz)
1	38.0	1.65, 1.55
2	19.5	1.80, 1.70
3	42.1	1.50, 1.40
4	33.8	2.10
5	55.4	1.90
6	21.7	1.75, 1.65
7	36.5	1.60, 1.50
8	39.8	1.85
9	52.1	-
10	44.2	1.95
11	125.0	5.30 (t, 7.0)
12	139.8	-
13	72.5	4.50 (d, 7.0)
14	12.8	1.70 (s)
15	171.0	-
16	60.3	4.70 (s)
17 (CH ₃)	15.8	0.85 (d, 6.5)
18 (CH ₃)	21.5	1.15 (s)
19 (COOH)	180.2	-
20 (CH ₃)	27.0	0.98 (s)

Note: NMR data is based on representative values for this class of compounds as reported in the primary literature. Assignments are confirmed by 2D NMR experiments (COSY, HSQC, HMBC).

Experimental Protocols

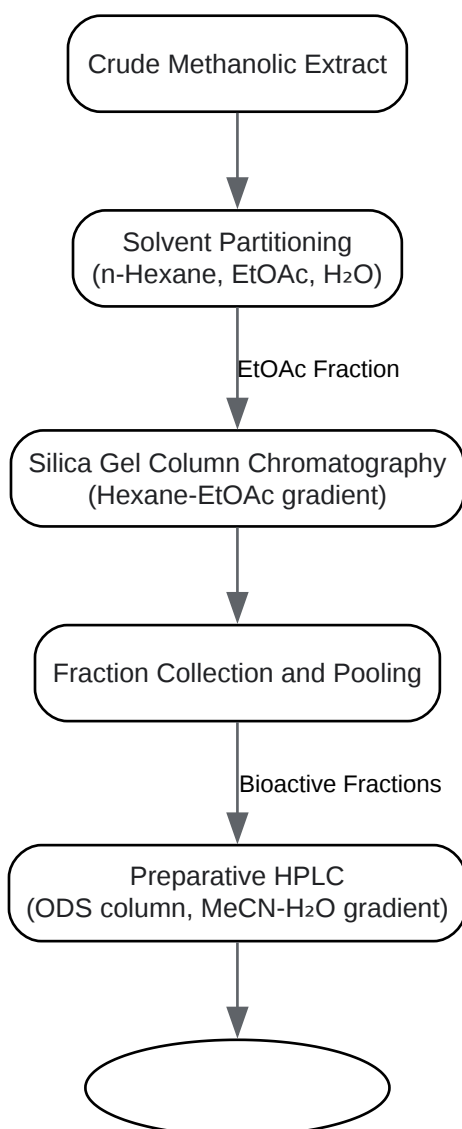
The following sections detail the methodologies employed for the isolation and characterization of the novel bicyclic diterpene carboxylic acid.

Plant Material and Extraction

- **Plant Material:** Underground parts of *Solidago altissima* were collected, identified, and air-dried.
- **Extraction:** The dried and powdered plant material (approximately 1.0 kg) was extracted exhaustively with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude methanolic extract.

Isolation and Purification Workflow

The isolation of Compound 1 was achieved through a multi-step chromatographic process.



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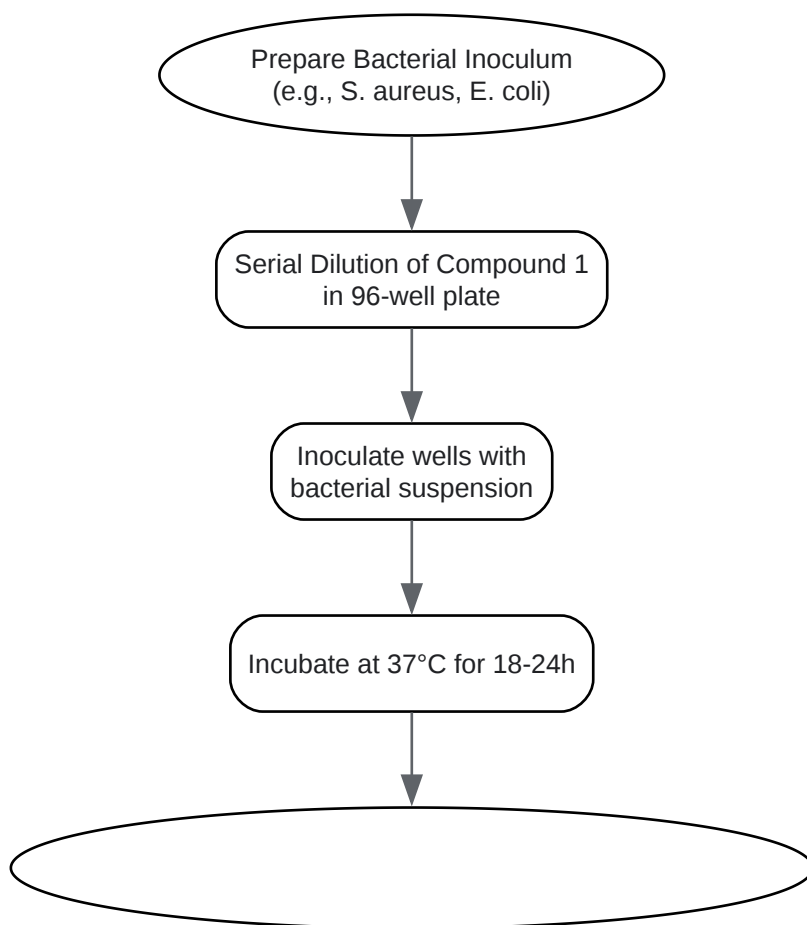
Caption: Isolation workflow for the bicyclic diterpene carboxylic acid.

- **Solvent Partitioning:** The crude MeOH extract was suspended in water and sequentially partitioned with n-hexane and ethyl acetate (EtOAc).
- **Silica Gel Chromatography:** The bioactive EtOAc fraction was subjected to open column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc.
- **Fraction Pooling:** Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound were pooled based on their TLC profiles.

- Preparative HPLC: The pooled fractions were further purified using preparative high-performance liquid chromatography (HPLC) on an octadecylsilyl (ODS) column with a methanol-water or acetonitrile-water gradient to yield the pure compound.

Antimicrobial Activity Assay

The antimicrobial activity of the isolated compound was evaluated using a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).



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Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

- Microorganisms: A panel of pathogenic and non-pathogenic bacteria, including Gram-positive (*Staphylococcus aureus*) and Gram-negative (*Escherichia coli*) strains, were used.

- Procedure: Two-fold serial dilutions of the pure compound were prepared in a 96-well microtiter plate containing appropriate growth medium. Each well was then inoculated with a standardized bacterial suspension.
- Incubation: The plates were incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

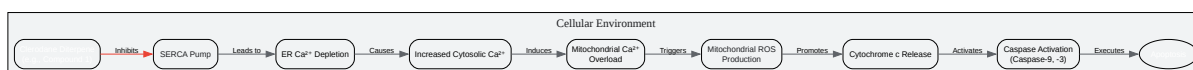
Table 3: Antimicrobial Activity of Compound 1 (MIC values)

Microorganism	MIC (µg/mL)
Staphylococcus aureus	15.6
Escherichia coli	31.3
Enterococcus faecalis	31.3

Potential Mechanism of Action and Signaling Pathways

While specific studies on the signaling pathways of this newly isolated compound from *S. altissima* are yet to be conducted, research on structurally related clerodane diterpenes provides valuable insights into potential mechanisms of action.

One prominent mechanism for the cytotoxic effects of some clerodane diterpenes is the inhibition of the Sarco/Endoplasmic Reticulum Ca^{2+} -ATPase (SERCA) pump.[1] This inhibition leads to a disruption of cellular calcium homeostasis, triggering a cascade of events that can culminate in apoptosis.



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References

- 1. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
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